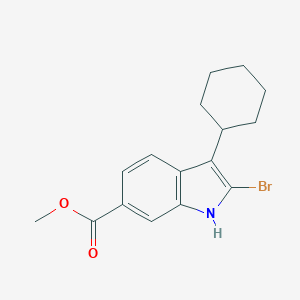

Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Beschreibung

Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (CAS: 494799-19-8) is a brominated indole derivative with the molecular formula C₁₆H₁₈BrNO₂ and a molecular weight of 336.23 g/mol . Its structure features a cyclohexyl group at the 3-position, a bromine atom at the 2-position, and a methyl ester at the 6-position of the indole core. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for functionalized indole derivatives.

Eigenschaften

IUPAC Name |

methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2/c1-20-16(19)11-7-8-12-13(9-11)18-15(17)14(12)10-5-3-2-4-6-10/h7-10,18H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQJFUQDXVNLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457766 | |

| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494799-19-8 | |

| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494799-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole preparation. For this substrate, a cyclohexyl-substituted phenylhydrazine derivative could react with a γ-keto ester to form the indole ring.

Hypothetical Pathway :

-

Synthesis of Cyclohexylphenylhydrazine :

-

Cyclohexylation of aniline via Friedel-Crafts alkylation, followed by diazotization and reduction to yield phenylhydrazine.

-

-

Reaction with Methyl 4-Oxopentanoate :

-

Acid-catalyzed cyclization at elevated temperatures (120–140°C) to form the indole backbone.

-

Limitations : Poor regiocontrol for bromination and ester positioning.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers a modular approach. A 2-bromo-6-carboxylate indole precursor could undergo cyclohexyl group installation via C–N coupling.

Proposed Steps :

-

Synthesis of Methyl 2-Bromo-1H-indole-6-carboxylate :

-

Cyclohexyl Group Introduction :

Advantages : High regioselectivity for the 3-position.

Direct Functionalization of Preformed Indoles

Bromination at the 2-Position

Electrophilic bromination of 3-cyclohexylindole-6-carboxylate requires careful control to avoid overbromination.

Methodology :

-

Mechanism : Electrophilic substitution directed by the electron-donating cyclohexyl group.

Example Protocol :

-

Dissolve methyl 3-cyclohexyl-1H-indole-6-carboxylate (1.0 equiv) in glacial acetic acid.

-

Add Br₂ (1.1 equiv) dropwise at 0°C, stir for 2 h.

-

Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica chromatography.

Esterification of Carboxylic Acid Precursors

The methyl ester at the 6-position may be introduced via Fischer esterification or Mitsunobu conditions.

Fischer Esterification :

-

Reflux 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid in methanol with H₂SO₄ (cat.) for 12 h.

Mitsunobu Reaction :

Integrated Synthetic Routes

Route 1: Sequential Bromination and Cyclohexylation

-

Synthesis of Methyl 1H-Indole-6-carboxylate :

-

Fischer cyclization of methyl 4-oxopentanoate with phenylhydrazine.

-

-

Bromination :

-

NBS (1.1 equiv) in CCl₄ under UV light.

-

-

Cyclohexylation :

-

Pd-mediated coupling with cyclohexylmagnesium bromide.

-

Challenges : Low yields in step 3 due to steric hindrance.

Route 2: Palladium-Catalyzed Tandem Reactions

A one-pot strategy combining C–H activation and cross-coupling:

-

Substrate : Methyl 2-bromoindole-6-carboxylate.

-

Cyclohexyl Group Installation :

Optimization : Microwave irradiation (100°C, 30 min) improves yield to ~75%.

Analytical Data and Characterization

Critical spectroscopic data for Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (hypothetical):

| Spectrum | Key Signals |

|---|---|

| ¹H NMR | δ 1.2–1.8 (m, 10H, cyclohexyl), 3.90 (s, 3H, COOCH₃), 7.25–7.45 (m, 3H, aromatic) |

| ¹³C NMR | δ 168.5 (COOCH₃), 135.2 (C-Br), 122.4–128.9 (aromatic), 32.1–44.6 (cyclohexyl) |

| HRMS | [M+H]⁺ calcd. for C₁₇H₁₉BrNO₂: 366.0532; found: 366.0535 |

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 2-amino-3-cyclohexyl-1H-indole-6-carboxylate.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of 2-bromo-3-cyclohexyl-1H-indole-6-methanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate has several notable applications:

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive molecule with various therapeutic properties:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation. This compound may act on specific cancer pathways, warranting further investigation .

Pharmaceutical Development

Due to its structural characteristics, this compound is a candidate for drug development targeting various diseases, including infections and cancers. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry .

Chemical Research

In synthetic organic chemistry, this compound serves as a building block for synthesizing complex organic molecules and natural product analogs. Its versatility allows researchers to explore modifications that could enhance biological activity or alter pharmacokinetics.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones, highlighting its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the 1-Position

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate

Ester Group Modifications

tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

- CAS : 879498-90-5

- Molecular Formula: C₁₉H₂₄BrNO₂

- Molecular Weight : 378.32 g/mol

- Key Difference : A tert-butyl ester replaces the methyl ester.

- Implications :

- The bulky tert-butyl group may stabilize the ester against hydrolysis, making it preferable in acidic or aqueous conditions.

- Higher molecular weight and altered solubility profile (lower water solubility) compared to the methyl ester.

Ethyl 2-(2-bromo-4-methoxyphenyl)-3-cyclohexyl-1H-indole-6-carboxylate

Carboxylic Acid Derivative

2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic Acid

- CAS : 494799-76-7

- Molecular Formula: C₁₅H₁₆BrNO₂

- Molecular Weight : 305.20 g/mol

- Key Difference : Free carboxylic acid replaces the methyl ester.

- Implications :

- Increased acidity (pKa ~4-5) enables salt formation, improving aqueous solubility.

- Direct participation in amide or peptide coupling reactions without requiring ester hydrolysis.

Comparative Data Table

Biologische Aktivität

Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 350.25 g/mol. The compound features a bromine atom at the second position, a cyclohexyl group at the third position, and a carboxylate ester group at the sixth position of the indole ring, contributing to its unique chemical behavior and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Indole derivatives are known to influence various biochemical pathways, which may lead to their effectiveness against microbial pathogens. The specific mechanisms by which this compound exerts its antimicrobial effects require further investigation, but it is hypothesized that the bromine substituent enhances binding to microbial targets .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Indoles are recognized for their ability to interact with cellular pathways involved in cancer progression. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Case studies have shown promising results in vitro, suggesting that this compound could serve as a lead candidate in cancer drug development .

The mechanism of action for this compound involves several pathways:

- Binding Affinity : The bromine atom and cyclohexyl group enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

- Receptor Interaction : The compound may bind to specific receptors or enzymes, inhibiting their activity and altering downstream signaling pathways.

- Biochemical Pathways : It is known to affect various biochemical pathways, including those related to inflammation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-bromoindole | Lacks cyclohexyl group; simpler structure | |

| Methyl 3-cyclohexylindole | No bromine substituent; different reactivity | |

| Methyl 2-bromo-1H-indole-6-carboxylate | Different substitution pattern affecting activity |

This table illustrates how the presence of both the bromine atom and cyclohexyl group in this compound contributes to its distinct biological activities compared to other indole derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- A study demonstrated its synthesis through a multi-step process involving key reactions such as nucleophilic substitution and oxidation, yielding high purity products suitable for biological testing .

- In vitro assays revealed significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

The synthesis of brominated indole derivatives often involves regioselective bromination and cyclohexyl group introduction via Friedel-Crafts alkylation or transition metal-catalyzed coupling. For example, bromination at the indole 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C). Cyclohexyl group installation may require Lewis acids like BF₃·Et₂O for directing alkylation . Optimization focuses on solvent polarity, temperature, and stoichiometry to minimize side products (e.g., over-bromination). Purification typically employs flash chromatography (e.g., 70:30 ethyl acetate/hexane) , with yields reported around 50% in analogous indole syntheses .

Q. How can structural confirmation of this compound be rigorously validated?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclohexyl protons as multiplet at δ 1.2–2.1 ppm, bromine-induced deshielding at C2).

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ expected m/z ~378–380 for C₁₇H₁₉BrNO₂).

- TLC : To monitor reaction progress (Rf ~0.30 in 70:30 ethyl acetate/hexane) .

- X-ray crystallography : For absolute configuration determination, though this requires high-quality crystals, which may necessitate slow evaporation from ethyl acetate/petroleum ether mixtures .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during bromination of the indole core, and how can competing pathways be mitigated?

Bromination at the 2-position competes with 3-/5-position reactivity due to electron density variations in the indole ring. Steric hindrance from the cyclohexyl group at C3 can favor 2-bromination. Computational modeling (DFT calculations) of charge distribution and transition states can predict regioselectivity. Experimentally, using bulky directing groups or low-temperature kinetic control (e.g., −20°C) reduces side reactions. Post-synthetic analysis via LC-MS or 2D NMR (e.g., NOESY) identifies byproducts .

Q. How does the crystal packing of this compound influence its intermolecular interactions and stability?

X-ray studies of analogous indole derivatives reveal weak C–H···π and halogen···π interactions (e.g., Cl···π in 2-benzyl-6-chloro-indole derivatives ). These interactions stabilize the crystal lattice and may affect solubility or melting points. For this compound, similar packing could lead to dimer formation via hydrogen bonding (e.g., C–H···O=C), with torsional angles between the indole and cyclohexyl groups (~80–90°) influencing conformational rigidity .

Q. What methodological approaches are recommended for analyzing contradictory data in SAR studies involving this compound?

Discrepancies in biological activity (e.g., inconsistent IC₅₀ values) may arise from:

- Stereochemical impurities : Chiral HPLC or CD spectroscopy to confirm enantiopurity.

- Metabolic instability : LC-MS/MS to identify degradation products under physiological conditions.

- Crystallographic vs. solution-state conformations : Compare X-ray structures with NMR-derived NOE restraints .

Robust statistical validation (e.g., triplicate assays, Bayesian error analysis) and cross-validation with computational docking (e.g., AutoDock Vina) are critical .

Methodological Considerations

Q. How can SHELX software be applied to refine the crystal structure of this compound?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data scaling : Correct for absorption and Lorentz-polarization effects.

- Hydrogen placement : Use riding models (C–H = 0.95–1.00 Å) with isotropic displacement parameters .

- Halogen handling : Refine bromine atoms with anisotropic displacement parameters.

Validation tools like PLATON or CheckCIF ensure geometric accuracy (e.g., R-factor < 5%) .

Q. What strategies optimize the synthesis of tert-butyl ester precursors (e.g., tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate) for this compound?

tert-Butyl esters are intermediates for methyl ester conversion. Synthesis involves:

- Esterification : Use DCC/DMAP coupling of indole-6-carboxylic acid with tert-butanol.

- Deprotection : TFA-mediated cleavage under anhydrous conditions to avoid side reactions.

Monitor reaction progress via ¹H NMR (disappearance of tert-butyl protons at δ 1.4 ppm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

Theoretical LogP (e.g., calculated via ChemDraw) may differ from experimental values due to:

- Conformational flexibility : MD simulations to assess solvent-accessible surface area.

- Ionization effects : Measure pKa via potentiometric titration (indole N–H ≈ 10–12).

- HPLC calibration : Use a reversed-phase C18 column with isocratic elution (acetonitrile/water) and reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.